

An In-depth Technical Guide to BPTF Inhibition by TP-238

Author: BenchChem Technical Support Team. Date: December 2025

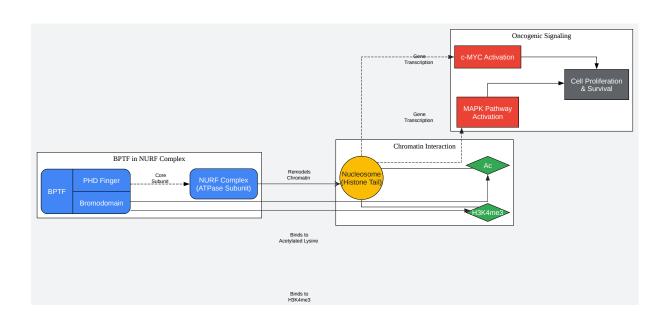
Compound of Interest		
Compound Name:	TP-238	
Cat. No.:	B1193851	Get Quote

Introduction

Bromodomain PHD Finger Transcription Factor (BPTF) is a critical component of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery.[1][2] BPTF plays a pivotal role in regulating gene expression by altering chromatin structure, making DNA accessible for transcription.[3][4] Its multidomain structure, which includes a bromodomain and two PHD fingers, allows it to recognize and bind to specific post-translational modifications on histone tails, namely acetylated lysine and trimethylated lysine (H3K4me3), respectively.[5][6] Due to its function in recruiting transcription factors like c-MYC and activating oncogenic signaling pathways such as the MAPK pathway, BPTF has emerged as a significant target for therapeutic intervention in various cancers.[1][7] **TP-238** is a potent chemical probe developed to inhibit the function of BPTF by targeting its bromodomain, thereby providing a valuable tool for studying its biological roles and therapeutic potential.[7]

The Core Function of BPTF in Chromatin Remodeling and Cancer

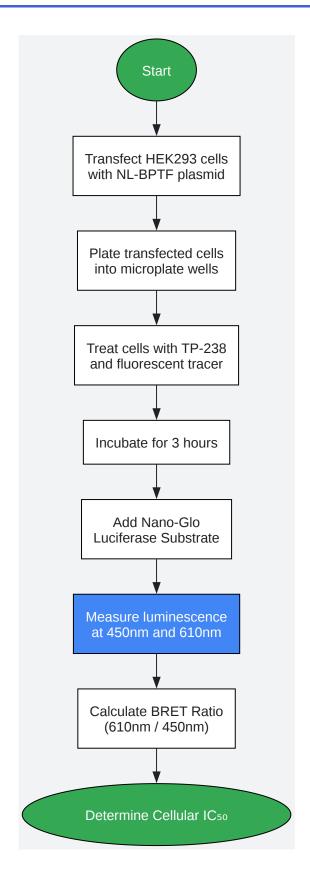
BPTF is the largest subunit of the NURF complex and is indispensable for its chromatin remodeling activity.[6] The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark for active transcription.[5] This interaction anchors the NURF complex to specific genomic loci, where its ATPase subunit (SNF2L or SNF2H) can then reposition nucleosomes. This remodeling process is essential for the recruitment of transcription factors and the initiation of gene expression.[3][8]



In numerous malignancies, BPTF is overexpressed and contributes to tumor progression.[9] [10] It directly influences oncogenic signaling by facilitating the expression of key cancer-related genes. For instance, BPTF is involved in the recruitment of the c-MYC oncogene to chromatin, promoting cell proliferation.[7] Furthermore, studies have demonstrated that BPTF can activate the MAPK and PI3K/AKT signaling pathways, which are central to cell growth, survival, and resistance to therapy.[1][10] Silencing BPTF has been shown to suppress tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy, highlighting its potential as a therapeutic target.[2][9][10]

Click to download full resolution via product page

Caption: BPTF interaction with chromatin and subsequent activation of oncogenic pathways.


TP-238: A Competitive Inhibitor of the BPTF Bromodomain

TP-238 is a small molecule inhibitor designed as a chemical probe to study the function of BPTF.[7] Its primary mechanism of action is the competitive binding to the acetyl-lysine binding pocket of the BPTF bromodomain. By occupying this site, **TP-238** prevents BPTF from recognizing and docking onto acetylated histones. This action effectively disrupts the recruitment of the NURF complex to target genes, leading to the inhibition of chromatin remodeling and the suppression of BPTF-dependent gene transcription.[11] It is important to note that **TP-238** also exhibits high affinity for CECR2, another bromodomain-containing protein, and has a notable off-target effect on BRD9 at higher concentrations.[7]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPTF promotes hepatocellular carcinoma growth by modulating hTERT signaling and cancer stem cell traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BPTF Wikipedia [en.wikipedia.org]
- 4. BPTF | Abcam [abcam.com]
- 5. Identification and characterization of BPTF, a novel bromodomain transcription factor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 7. TP-238 | Structural Genomics Consortium [thesgc.org]
- 8. genecards.org [genecards.org]
- 9. academic.oup.com [academic.oup.com]
- 10. oncotarget.com [oncotarget.com]
- 11. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to BPTF Inhibition by TP-238]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193851#bptf-inhibition-by-tp-238-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com